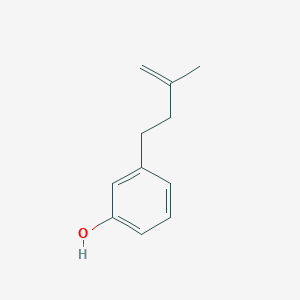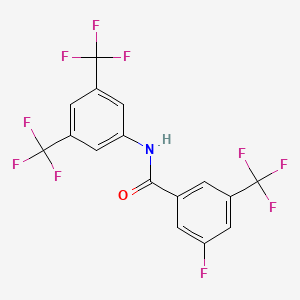
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-fluoro-5-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products.
科学的研究の応用
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those requiring electron-withdrawing groups for stability or reactivity.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
作用機序
The mechanism of action of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of the target’s function, depending on the specific application .
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but differs in its core structure, which includes a thiourea moiety.
3,5-Bis(trifluoromethyl)aniline: Similar in having the trifluoromethyl groups but lacks the benzamide functionality.
Uniqueness
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is unique due to the combination of trifluoromethyl groups and the benzamide structure, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns .
特性
分子式 |
C16H7F10NO |
|---|---|
分子量 |
419.22 g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-3-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H7F10NO/c17-11-2-7(1-8(4-11)14(18,19)20)13(28)27-12-5-9(15(21,22)23)3-10(6-12)16(24,25)26/h1-6H,(H,27,28) |
InChIキー |
FICBYKXZTPDXNO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




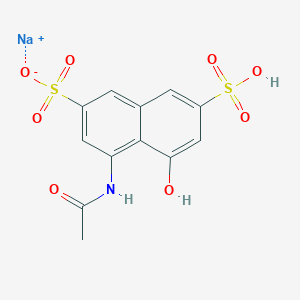
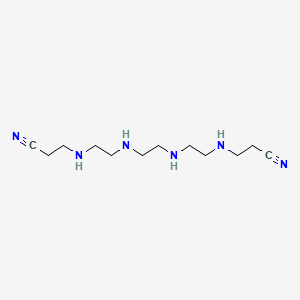
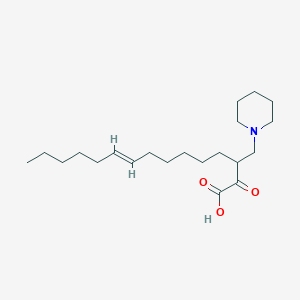
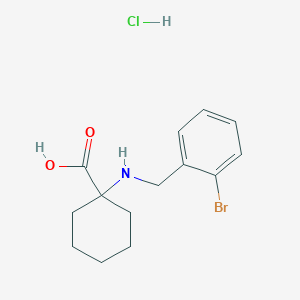
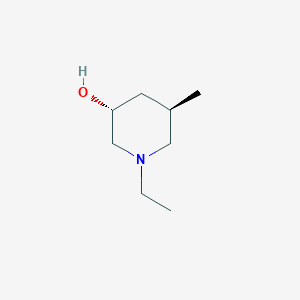
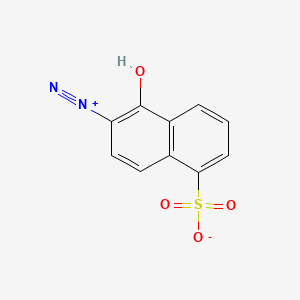
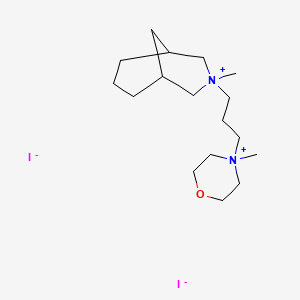
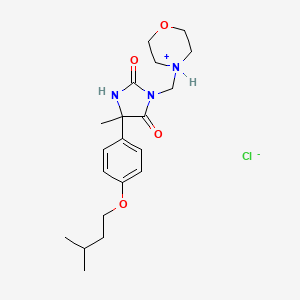
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)


